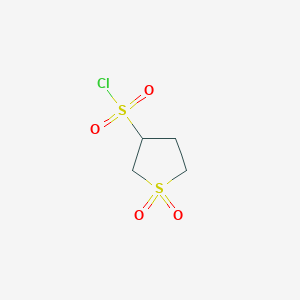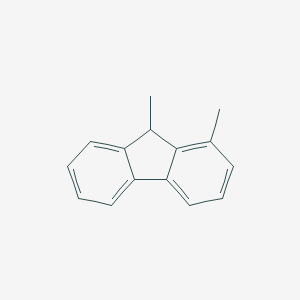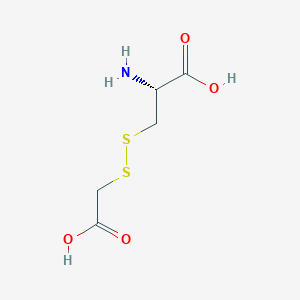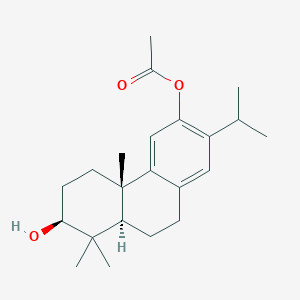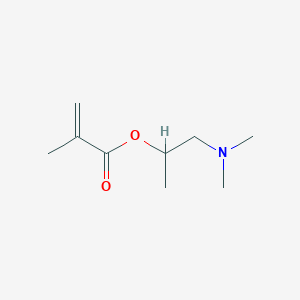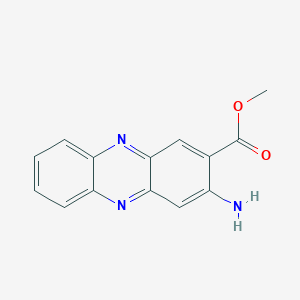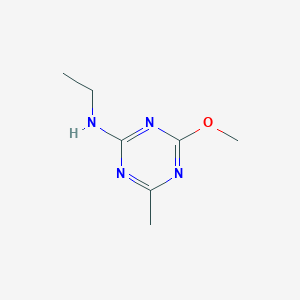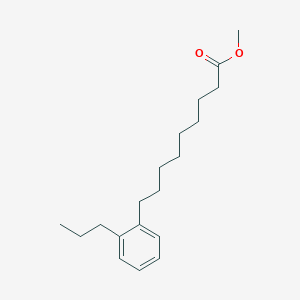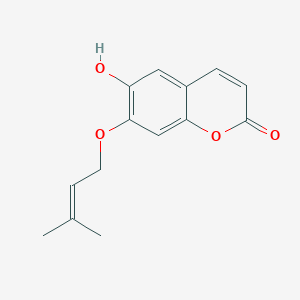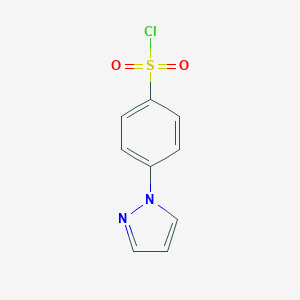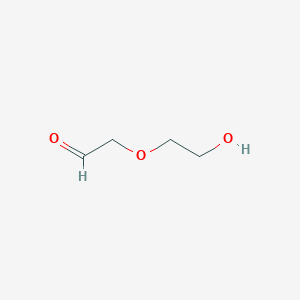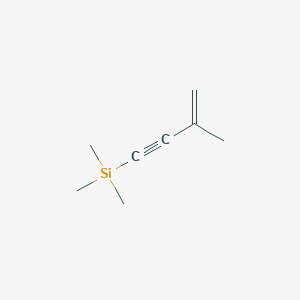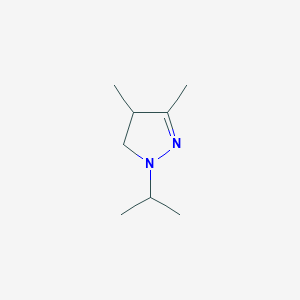
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, commonly known as PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA is a triazine-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields.
作用机制
The mechanism of action of PATA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. PATA has been shown to exhibit antioxidant activity, which is thought to be due to its ability to scavenge ROS and prevent oxidative damage to cells. PATA has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
生化和生理效应
PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to modulate various signaling pathways in cells. PATA has been shown to protect cells from oxidative damage, reduce inflammation, and promote cell survival. PATA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using PATA in lab experiments is its unique properties and potential applications in various fields. PATA is a versatile compound that can be used as a building block for the synthesis of novel materials and polymers, as well as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using PATA in lab experiments is its potential toxicity and the need for further research to fully understand its safety profile.
未来方向
There are many potential future directions for research on PATA, including the development of new drugs and therapies for the treatment of various diseases, the synthesis of novel materials and polymers with unique properties, and the development of new sensors for the detection of heavy metals in water. Some specific areas of research that could be explored include:
1. Further investigation of the mechanism of action of PATA, including its effects on various signaling pathways in cells.
2. Exploration of the potential applications of PATA in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases.
3. Development of new materials and polymers based on PATA for use in various applications, including electronics, coatings, and adhesives.
4. Development of new sensors based on PATA for the detection of heavy metals in water and other environmental contaminants.
5. Further investigation of the safety profile of PATA and its potential toxicity in humans and animals.
Conclusion
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, or PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. PATA has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields. There are many potential future directions for research on PATA, including the development of new drugs and therapies, the synthesis of novel materials and polymers, and the development of new sensors for environmental monitoring.
合成方法
The synthesis of PATA involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with 4-phenylazophenol to form the azo compound. This azo compound is then reacted with cyanuric chloride to form the final product, PATA.
科学研究应用
PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. In materials science, PATA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biomedical research, PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, making it an attractive target for the development of new drugs and therapies. In environmental science, PATA has been used as a sensor for the detection of heavy metals in water.
属性
CAS 编号 |
19193-92-1 |
|---|---|
产品名称 |
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione |
分子式 |
C39H27N9O3 |
分子量 |
669.7 g/mol |
IUPAC 名称 |
1,3,5-tris(4-phenyldiazenylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C39H27N9O3/c49-37-46(34-22-16-31(17-23-34)43-40-28-10-4-1-5-11-28)38(50)48(36-26-20-33(21-27-36)45-42-30-14-8-3-9-15-30)39(51)47(37)35-24-18-32(19-25-35)44-41-29-12-6-2-7-13-29/h1-27H |
InChI 键 |
GLSDJHNUZTUBJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



